molecular formula C13H11ClO2 B6356877 2-Chloro-4-(2-methoxyphenyl)phenol CAS No. 1175861-96-7

2-Chloro-4-(2-methoxyphenyl)phenol

Cat. No.: B6356877
CAS No.: 1175861-96-7
M. Wt: 234.68 g/mol
InChI Key: OEPIESXFELXICQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a methoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Another method involves nucleophilic aromatic substitution where a chloro-substituted phenol reacts with a methoxy-substituted aryl halide in the presence of a strong base .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Quinones

    Reduction: 2-Methoxy-4-phenylphenol

    Substitution: 2-Amino-4-(2-methoxyphenyl)phenol or 2-Thio-4-(2-methoxyphenyl)phenol

Scientific Research Applications

2-Chloro-4-(2-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The chloro group can participate in electrophilic aromatic substitution reactions, altering the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxyphenol
  • 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol
  • 2-Chloro-4-(4-methoxyphenyl)pyrimidine

Uniqueness

2-Chloro-4-(2-methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-4-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPIESXFELXICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653515
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175861-96-7
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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